1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
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Overview
Description
1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, a fluorinated phenyl group, and a pyridinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Pyridinylpiperazine Moiety: The pyridinylpiperazine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives with additional oxygen functionalities.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various nucleophiles.
Scientific Research Applications
1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated phenyl group and pyridinylpiperazine moiety contribute to its binding affinity and specificity. It can modulate various biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione: Known for its unique combination of fluorinated phenyl and pyridinylpiperazine moieties.
Fluoropyridines: Compounds with similar fluorinated pyridine structures but lacking the quinazoline core.
Pyridinylpiperazine Derivatives: Compounds with similar pyridinylpiperazine moieties but different core structures.
Uniqueness
This compound stands out due to its specific combination of structural features, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
1-[[4-fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O3/c26-20-9-8-17(16-31-21-6-2-1-5-18(21)23(32)28-25(31)34)15-19(20)24(33)30-13-11-29(12-14-30)22-7-3-4-10-27-22/h1-10,15H,11-14,16H2,(H,28,32,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWMQWKFHOTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=CC=CC=C5C(=O)NC4=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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